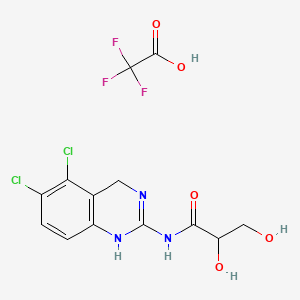

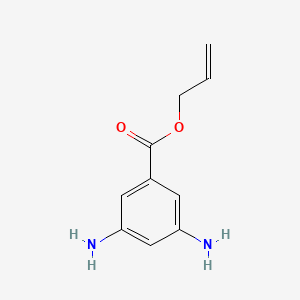

![molecular formula C15H16BrNO B585993 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine CAS No. 669716-58-9](/img/structure/B585993.png)

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 111-113°C. It is a key intermediate in the synthesis of many biologically active compounds and is used in a variety of scientific research applications.

Scientific Research Applications

Coordination Compounds

The compound has been used in the synthesis of coordination compounds. For instance, a coordination compound of Ni(II) with 2-(4-bromophenoxy)acetohydrazide was synthesized for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

Antimicrobial Applications

Compounds similar to “2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine” have been shown to inhibit the growth of bacteria and viruses. This suggests its potential use as an antibacterial and antiviral agent.

Apoptosis Induction

It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This suggests its potential use in cancer treatment.

Synthesis of Secondary Alcohols

The compound has been used in the synthesis of secondary alcohols. For example, the novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been successfully synthesized .

Synthesis of Biologically Active Derivatives

Hydrazides, which are key intermediates and valuable starting materials for synthesizing novel biologically active derivatives, are considered an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . The compound “2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine” could potentially be used in the synthesis of these derivatives .

Synthesis of Antiviral Agents

Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) . The compound “2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine” could potentially be used in the synthesis of these antiviral agents .

Mechanism of Action

Target of Action

The primary target of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in regulating the body’s cortisol levels .

Mode of Action

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine interacts with 11β-HSD1, potentially inhibiting its activity . This inhibition can affect the conversion between biologically active cortisol and inactive cortisone .

Biochemical Pathways

The compound’s interaction with 11β-HSD1 affects the glucocorticoid metabolism at the tissue level . By inhibiting 11β-HSD1, the compound can disrupt the balance between cortisol and cortisone, potentially affecting various biochemical pathways related to these hormones .

Result of Action

The molecular and cellular effects of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine’s action are primarily related to its impact on cortisol levels. By inhibiting 11β-HSD1 and disrupting cortisol metabolism, the compound may influence various physiological processes regulated by this hormone .

properties

IUPAC Name |

2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZJKXJBAFQCPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747230 |

Source

|

| Record name | 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine | |

CAS RN |

669716-58-9 |

Source

|

| Record name | 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)

![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)